Leukotriene C4-d5 methyl ester
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Overview
Description
Leukotrienes: are lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway. They play crucial roles in inflammation, immune responses, and various physiological processes.
Leukotriene C4 (LTC4): is a cysteinyl-leukotriene produced by the conjugation of glutathione to LTA4. It is synthesized by neutrophils, macrophages, mast cells, and platelets.
LTC4-d5 methyl ester: is a deuterium-labeled form of LTC4 methyl ester, used as an internal standard for quantification in mass spectrometry analyses.
Preparation Methods
Synthetic Routes: LTC4-d5 methyl ester can be synthesized through chemical modifications of LTC4. Deuterium labeling is achieved by incorporating deuterated precursors during synthesis.
Reaction Conditions: Specific reaction conditions depend on the synthetic route used. Consult literature sources for detailed protocols.
Industrial Production: Industrial-scale production methods for LTC4-d5 methyl ester are not widely documented due to its specialized use as an analytical standard.
Chemical Reactions Analysis
Reactions Undergone: LTC4-d5 methyl ester does not exhibit significant biological activity itself. it serves as an internal standard for quantifying LTC4 methyl ester.
Common Reagents and Conditions: These vary based on the specific synthetic approach. Generally, protecting groups, deuterated reagents, and purification techniques are involved.
Major Products: The primary product is LTC4-d5 methyl ester, which facilitates accurate quantification of LTC4 methyl ester.
Scientific Research Applications
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify LTC4 methyl ester levels in biological samples.
Immunology & Inflammation: Investigating the role of LTC4 in allergic reactions, asthma, and inflammatory diseases.
Pharmacology: Studying the effects of LTC4 and related compounds on smooth muscle contraction and vascular permeability.
Mechanism of Action
LTC4 Pathway: LTC4 activates cysteinyl-leukotriene receptors (CysLT1 and CysLT2) on target cells.
Bronchoconstriction: LTC4 induces bronchoconstriction, contributing to asthma pathogenesis.
Vascular Effects: Enhances vascular permeability and inflammation.
Comparison with Similar Compounds
Leukotriene D4 methyl ester (LTD4-d5): Similar deuterium-labeled compound, but derived from LTD4 instead of LTC4.
Other Leukotrienes: LTC4-d5 methyl ester’s uniqueness lies in its specific deuterium labeling, enabling precise quantification.
Properties
Molecular Formula |
C31H49N3O9S |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-[(5S,6R,7E,9E,11Z,14Z)-19,19,20,20,20-pentadeuterio-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1/i1D3,3D2 |
InChI Key |
NEICPYXCIYSWOH-QXDTVSJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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